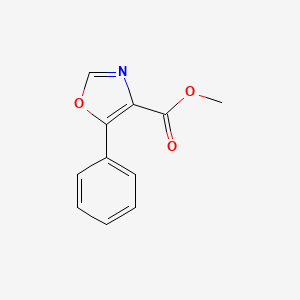

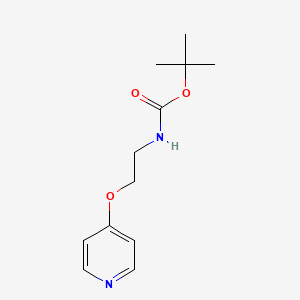

(R)-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-4-methylpentanoate

説明

“®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-4-methylpentanoate” is a chemical compound that has been studied for its properties and potential applications . It is a derivative of isoindolinone, a heterocyclic compound that is found in a variety of natural products and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. The methyl anthranilate was produced by the esterification of anthranilic acid in an acidic medium. The phthaloyl-protected alanine was rendered by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with the methyl anthranilate to produce the isoindole .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as IR, UV-Vis, NMR, and MS. Single-crystal XRD also verified the structure of the compound. The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Chemical Reactions Analysis

The compound has been studied for its reactivity. DFT studies suggest that the HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques. The compound has been characterized using IR spectroscopy, single-crystal X-ray diffraction, and results compared with quantum chemical calculations .科学的研究の応用

Synthetic Applications in Organic Chemistry

Synthetic Phenolic Antioxidants : Synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) are extensively studied for their ability to retard oxidative reactions and lengthen product shelf life in various industrial and commercial products. These compounds have been found in environmental matrices and are of interest due to their human exposure pathways and potential toxicity effects. Future studies are recommended to investigate novel SPAs with low toxicity, highlighting the importance of developing safer synthetic methodologies and compounds for environmental sustainability Runzeng Liu & S. Mabury (2020).

Decomposition of Air Toxics : Research into the decomposition of air toxics, including methyl tert-butyl ether (MTBE) using cold plasma reactors, demonstrates the application of advanced synthetic techniques for environmental remediation. These studies show the potential of radio frequency (RF) plasma reactors in converting harmful chemicals into less toxic forms, thereby reducing environmental pollution L. Hsieh et al. (2011).

Biodegradation and Environmental Impact

Biodegradation of MTBE : The ability of microorganisms to biodegrade MTBE, a compound structurally related to the query, under aerobic and anaerobic conditions, points to the scientific interest in understanding and leveraging natural processes for environmental cleanup. Such research underscores the application of synthetic compounds in studying microbial degradation pathways, with implications for bioremediation technologies S. Fiorenza & H. Rifai (2003).

Natural Sources and Bioactivities : The study of natural sources and bioactivities of compounds like 2,4-Di-tert-butylphenol, which shares structural similarities with the query compound, highlights the intersection of synthetic organic chemistry with natural product chemistry. Such research elucidates the role of synthetic compounds in understanding biological mechanisms and developing potential therapeutic agents Fuqiang Zhao et al. (2020).

特性

IUPAC Name |

tert-butyl (2R)-2-(1,3-dioxoisoindol-2-yl)oxy-4-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-11(2)10-14(17(22)23-18(3,4)5)24-19-15(20)12-8-6-7-9-13(12)16(19)21/h6-9,11,14H,10H2,1-5H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEZGZLEHAIRFB-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-4-methylpentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B3132882.png)

![1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3132919.png)

![N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B3132924.png)